N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized by Merck & Co. in 1995 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, this compound can modulate dopamine signaling in these regions and potentially improve symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the prefrontal cortex and limbic system, which are regions of the brain associated with cognitive function, emotion, and reward processing. By blocking the dopamine D4 receptor, this compound can potentially improve symptoms associated with these processes, such as attention and motivation.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling in the brain. However, one limitation is its relatively low potency, which may require higher doses for effective modulation of dopamine signaling.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the mechanisms underlying its effects on dopamine signaling and its potential for long-term use. Finally, the development of more potent analogs of this compound may improve its efficacy and potential for clinical use.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves a multistep process starting from commercially available 4-chloro-2-fluoroaniline. The first step involves the conversion of 4-chloro-2-fluoroaniline to 4-chloro-2-fluorophenyl isocyanate, which is then reacted with 3,4-dihydroisoquinoline to form the final product, this compound.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFACPDOPPGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.